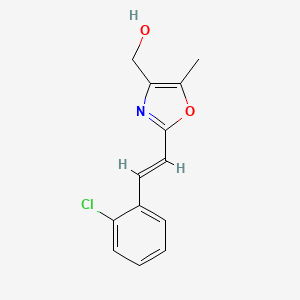

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol

Description

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol is an oxazole-based compound distinguished by a 2-chlorostyryl substituent (a vinyl-linked chlorinated aromatic system) and a hydroxymethyl group at the 4-position of the oxazole ring. Oxazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-modulating activities . The chlorostyryl group may enhance lipophilicity and π-π stacking interactions with biological targets, while the hydroxymethyl group offers sites for derivatization or hydrogen bonding .

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

[2-[(E)-2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-6-10-4-2-3-5-11(10)14/h2-7,16H,8H2,1H3/b7-6+ |

InChI Key |

RDYXZSZAEBDIIG-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)/C=C/C2=CC=CC=C2Cl)CO |

Canonical SMILES |

CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted oxazole derivatives.

Scientific Research Applications

(2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(2-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the IRE1α kinase pathway, which can rescue the cell surface expression of misfolded proteins such as CFTR and pendrin . This activation leads to the unconventional protein secretion route, bypassing the conventional ER-to-Golgi pathway.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Chlorinated Aromatic Groups (e.g., chlorophenyl, chlorostyryl): Enhance binding to hydrophobic enzyme pockets and improve bioactivity . The chlorostyryl group in the main compound may offer superior π-π interactions compared to simpler chlorophenyl analogs . Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group allows for further functionalization (e.g., esterification), while carboxylic acid derivatives improve water solubility for drug delivery .

Biological Activity :

- Compounds with chlorinated aromatic groups (e.g., and ) show promise in targeting enzymes involved in inflammation and cancer .

- Thiazole derivatives (e.g., ) exhibit distinct metabolic stability, making them suitable for agrochemical applications .

Synthetic Complexity :

- Styryl-containing oxazoles (e.g., main compound and ) require multi-step syntheses with precise control over cyclization and substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.